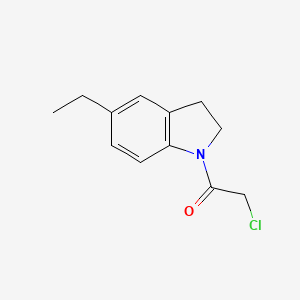![molecular formula C10H13NO3 B2542297 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid CAS No. 2309467-57-8](/img/structure/B2542297.png)
5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid, also known as Moxifloxacin, is a synthetic fluoroquinolone antibacterial drug. It is used to treat a variety of bacterial infections, including respiratory tract infections, skin infections, and urinary tract infections. Moxifloxacin is a broad-spectrum antibiotic that works by inhibiting DNA gyrase, an enzyme necessary for bacterial DNA replication.
Mecanismo De Acción
5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid works by inhibiting DNA gyrase, an enzyme necessary for bacterial DNA replication. By inhibiting DNA gyrase, moxifloxacin prevents the bacteria from replicating and eventually leads to bacterial death.
Biochemical and Physiological Effects
5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid has been shown to have a number of biochemical and physiological effects. It has been shown to increase the activity of neutrophils, a type of white blood cell that plays a key role in the immune response. 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid has also been shown to increase the production of cytokines, which are signaling molecules that play a key role in the immune response.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid has a number of advantages for lab experiments. It is a broad-spectrum antibiotic, which means it can be used to study a wide range of bacteria. It is also relatively easy to synthesize, making it readily available for use in experiments. However, one limitation of moxifloxacin is that it can be toxic to certain cell types, which can limit its use in certain experiments.
Direcciones Futuras
There are a number of future directions for the study of moxifloxacin. One area of research is the development of new moxifloxacin derivatives that are more effective against certain types of bacteria. Another area of research is the development of new methods for synthesizing moxifloxacin that are more efficient and environmentally friendly. Additionally, there is ongoing research into the potential use of moxifloxacin in the treatment of tuberculosis and other bacterial infections.
Métodos De Síntesis
5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid is synthesized from pyridine-3-carboxylic acid through a series of chemical reactions. The first step involves the conversion of pyridine-3-carboxylic acid to 3-chloropyridine. The 3-chloropyridine is then reacted with 2,2-dimethylpropanol to form 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid.
Aplicaciones Científicas De Investigación
5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid has been extensively studied for its antibacterial properties. It has been shown to be effective against a wide range of bacteria, including both gram-positive and gram-negative bacteria. 5-[(2-Methylpropan-2-yl)oxy]pyridine-3-carboxylic acid has also been studied for its potential use in the treatment of tuberculosis, as it has been shown to be effective against Mycobacterium tuberculosis.
Propiedades
IUPAC Name |
5-[(2-methylpropan-2-yl)oxy]pyridine-3-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(2,3)14-8-4-7(9(12)13)5-11-6-8/h4-6H,1-3H3,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XCZQOLZVLAYZCC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC1=CN=CC(=C1)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.21 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(E)-4-(Dimethylamino)-N-[[5-(dimethylamino)pyrimidin-2-yl]methyl]but-2-enamide](/img/structure/B2542216.png)

![2-Amino-1-[2-(2-fluoroethyl)pyrazol-3-yl]ethanol](/img/structure/B2542221.png)

![4-chloro-N-(5-imidazo[1,2-a]pyrimidin-2-yl-2-methylphenyl)benzamide](/img/structure/B2542225.png)

![N-[2-amino-4-(pyrrolidin-1-ylsulfonyl)phenyl]-N-butylamine](/img/structure/B2542229.png)

![1-(4-Bromophenyl)-3-[1-(4-methylpiperazin-1-yl)-1-phenylpropan-2-yl]thiourea](/img/structure/B2542231.png)
![5-Bromo-[1,3]oxazolo[5,4-b]pyridin-2-amine](/img/structure/B2542232.png)
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-2-methoxy-5-methylbenzenesulfonamide](/img/structure/B2542233.png)
![5-(3-methoxypropyl)-7-(4-methylpiperidine-1-carbonyl)-2-phenyl-2H-pyrazolo[4,3-c]pyridin-3(5H)-one](/img/structure/B2542235.png)
![N-[5-[(4-bromo-3-methylphenyl)methyl]-1,3-thiazol-2-yl]-6-chloropyridine-3-carboxamide](/img/structure/B2542236.png)